6-Amino-1H-indole-3-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
6-amino-1H-indole-3-thiol |
InChI |
InChI=1S/C8H8N2S/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H,9H2 |
InChI Key |
ZDZQHRCQBJDREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2S |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 6 Amino 1h Indole 3 Thiol and Its Analogues
Advanced Retrosynthetic Analysis of the 6-Amino-1H-indole-3-thiol Molecular Architecture
A retrosynthetic approach to this compound reveals several plausible synthetic pathways by disconnecting the molecule at its key functional groups and within its core heterocyclic structure. The primary disconnections are at the C3-S bond, the C6-N bond, and the bonds forming the indole (B1671886) ring itself.
Pathway A: Late-Stage Functionalization
This approach begins with a pre-formed indole core and introduces the amino and thiol groups in subsequent steps.
C3-S Disconnection (Thiolation): The most direct disconnection is the C3-thiol bond, suggesting a late-stage thiolation of a 6-aminoindole (B160974) intermediate. This is a common strategy due to the high nucleophilicity of the indole C3 position. The synthetic precursor would be 6-aminoindole .
C6-N Disconnection (Amination): Alternatively, one could disconnect the C6-amino bond from a 3-thioindole precursor. This suggests an amination reaction, more specifically an electrophilic nitration followed by reduction, on an indole-3-thiol derivative. The precursor would be indole-3-thiol , which would require protection of the thiol group prior to nitration.
Pathway B: Ring Formation from Functionalized Precursors
This strategy involves constructing the indole ring from acyclic or simpler cyclic precursors that already contain the required amino and thiol functionalities (or their masked equivalents).
Fischer Indole Synthesis: This classic method would involve the condensation of a substituted phenylhydrazine (B124118) with a suitable ketone or aldehyde. For the target molecule, a potential precursor would be (4-amino-2-mercaptophenyl)hydrazine . The thiol and amino groups would likely need to be protected.
Madelung Indole Synthesis: This pathway involves the intramolecular cyclization of an N-acylated-o-toluidine. A plausible starting material would be a derivative of N-acetyl-4-amino-2-methylaniline , with a thiol or protected thiol at the position ortho to the methyl group.
Modern Cyclization Methods: More recent methods, such as palladium-catalyzed cyclizations of substituted anilines and alkynes, offer alternative routes. nih.gov A reaction between a 2-halo-5-nitroaniline derivative and a terminal alkyne bearing a protected thiol could be envisioned to construct the functionalized indole core.
A particularly viable strategy combines elements of these pathways: starting with a commercially available substituted aniline, forming the indole ring, and then performing sequential functionalization. For instance, starting from a 4-nitrotoluene (B166481) derivative, one could build the indole ring, introduce the thiol at C3, and finally reduce the nitro group to the desired C6-amine. The synthesis of various nitro-1H-indole-3-carboxylic acids serves as a well-documented starting point for such transformations. acs.org
Elucidation of Established and Emerging Synthetic Routes to Indole-3-thiols
The introduction of a thiol group at the C3 position of the indole ring is a key transformation for the synthesis of the target molecule and its analogues. This can be achieved either by direct thiolation of a pre-existing indole scaffold or by incorporating the thiol during the ring-formation process.
Direct C-H thiolation at the electron-rich C3 position of indole is a highly effective and widely used strategy. A variety of thiolation agents and reaction conditions have been developed to achieve this transformation with high regioselectivity.
Using Sulfenyl Halides: Reagents like aryl and alkylsulfenyl chlorides (RSCl) react readily with indoles, often without a catalyst, to yield 3-thioindoles.
With Disulfides: Symmetrical and unsymmetrical disulfides (RSSR) can be used in the presence of an oxidant or a Lewis acid to generate the electrophilic sulfur species required for the reaction.
From Thiols: Direct reaction with thiols can be promoted under oxidative conditions. An aerobic oxidative cascade involving thiolation and cyclization has been developed to construct complex indole-fused systems in ethanol. acs.org
Modern Reagents: Recent advancements have introduced novel reagents for this purpose. Sulfinothioates, activated under Pummerer-type conditions, have been shown to be efficient for the bis-alkyl thiolation of indoles at the C2 and C3 positions. acs.org Another practical approach uses a combination of indole substrates with p-toluene sulfonyl hydrazide, employing N-iodosuccinimide (NIS) as an oxidant and triphenylphosphine (B44618) (PPh3) as a reductant, to afford 3-arylthioindoles in good yields. benthamdirect.com
Table 1: Selected Methods for the Thiolation of Indole Scaffolds
| Thiolation Reagent | Conditions | Position | Key Features | Reference |
|---|---|---|---|---|
| p-Toluene sulfonyl hydrazide / NIS / PPh3 | Varies by substrate | C3 | Forms 3-arylthioindoles; operational simplicity. | benthamdirect.com |
| Sulfinothioates / TFAA | Base-free, Pummerer-type | C2, C3 | Efficient bis-alkyl thiolation in one pot. | acs.org |
| Thiols / Air (O2) | Ethanol, catalyst | Varies | Aerobic oxidative cascade; eco-friendly. | acs.org |
| AgSCF3 / (NH4)2S2O8 | DMSO, 80 °C | Varies | Cascade trifluoromethylthiolation and cyclization. | nih.govbeilstein-journals.org |
Constructing the indole nucleus with an embedded thiol group offers an alternative to direct thiolation and can provide access to substitution patterns that are otherwise difficult to achieve.
Classical Name Reactions: Methods like the Fischer, Bischler, and Madelung syntheses can be adapted by using starting materials that contain a thiol or a protected thiol group. nih.gov For example, a Fischer indole synthesis could proceed from a phenylhydrazine derivative bearing a protected thiol at the ortho position.
Modern Cyclization Cascades: Contemporary organic synthesis has yielded powerful methods for indole formation. One notable example involves the reaction of o-alkynylisocyanobenzenes with alkanethiols. This metal-free reaction proceeds at room temperature via a nucleophilic addition of the thiol to the isonitrile, followed by a 5-exo cyclization, to produce bis-thiolated indole derivatives. acs.org Another innovative approach describes a thiol-mediated three-step cascade that converts indoles into functionalized quinolines, showcasing the versatile reactivity of thiols in complex transformations. nih.gov Cascade reactions involving the trifluoromethylthiolation and cyclization of N-propioloylindoles have also been developed, leading to novel SCF3-containing fused indole systems. nih.govbeilstein-journals.org
Specific Synthetic Innovations for the Production of this compound
The synthesis of the target molecule requires the specific placement of both an amino group at the C6 position and a thiol at the C3 position. This dual functionalization necessitates careful strategic planning, particularly concerning regioselectivity and the use of compatible protecting groups.
Introducing an amino group onto the indole's benzene (B151609) ring (the benzo portion) is most commonly achieved by nitration followed by reduction.
Nitration-Reduction Sequence: The nitration of indole itself typically yields a mixture of isomers, with 5-nitroindole (B16589) and 6-nitroindole (B147325) often being accessible. Starting with indole-3-carboxaldehyde (B46971) or a similar C3-substituted indole can help direct the nitration. For instance, 6-nitro-1H-indole-3-carboxylic acid is a known compound that can be synthesized and serve as a key intermediate. acs.org The subsequent reduction of the nitro group to an amine is a standard transformation, readily accomplished with reagents such as SnCl2/HCl, catalytic hydrogenation (e.g., H2/Pd-C), or sodium dithionite (B78146) (Na2S2O4).
Directed C-H Amination: While less common for the C6 position, modern transition-metal-catalyzed C-H amination reactions represent an emerging field for functionalizing indoles. thieme-connect.com Iridium(III) catalysts have been employed for the regioselective amidation of indoles at the C4 position. rsc.orgsemanticscholar.org Similarly, palladium/copper-catalyzed systems and iodine-mediated methods have been developed for C2-amination. acs.orgrsc.org Although direct C6-amination remains a challenge, these methods highlight the potential for future innovations in this area.
Table 2: Selected Methods for Regioselective Amination of Indoles
| Method | Reagent/Catalyst | Position | Key Features | Reference |
|---|---|---|---|---|
| Nitration followed by Reduction | HNO3/H2SO4 then SnCl2 or H2/Pd-C | C4, C5, C6 | Classical, reliable route for benzo-amination. | acs.org |
| C-H Amidation | Ir(III) catalyst, Dioxazolone | C4 | Uses a directing group at C3. | rsc.org |
| C-H Amination | Pd/Cu catalyst, Chlorosulfonamide | C2 | Excellent regioselectivity for C2. | acs.org |
| C-H Amination | Iodine-mediated | C2 | Metal-free conditions. | rsc.org |
| C-H Diamidation | Ru(II) catalyst, Dioxazolones | C4, C5 | Direct installation of two amide groups. | semanticscholar.org |
When synthesizing a molecule with multiple reactive functional groups like this compound, the use of protecting groups is essential to prevent unwanted side reactions. An orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others, is crucial for success. iris-biotech.dewikipedia.org
A plausible synthetic sequence employing orthogonal protection would be:
Start with 6-nitroindole.
Protect the indole nitrogen: Use a group like triisopropylsilyl (TIPS) to enhance solubility and prevent N-functionalization during subsequent steps.
Introduce a protected thiol at C3: Thiolate with a reagent like S-trityl sulfenyl chloride to install a trityl (Trt) protected thiol. The Trt group is acid-labile.
Reduce the nitro group: Use a reducing agent compatible with the protected thiol, such as catalytic hydrogenation, to form the 6-amino group.
Protect the 6-amino group: React the amine with di-tert-butyl dicarbonate (B1257347) (Boc)2O to form a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is also acid-labile but can often be removed under conditions that leave the Trt group intact, or vice-versa, by careful tuning of the acid strength and reaction time. A more robustly orthogonal choice would be a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.
Sequential Deprotection: The final step involves the selective removal of the protecting groups. For a Trt/Boc strategy, mild acid (e.g., triethylsilane/TFA) could cleave the Trt group, followed by stronger acid (e.g., neat TFA) to remove the Boc and TIPS groups. If a Cbz group were used for the amine and a different group for the thiol (e.g., acetamidomethyl, Acm), the possibilities for selective deprotection expand further.
Table 3: Orthogonal Protecting Groups for Amine and Thiol Functionalities
| Functional Group | Protecting Group (Abbr.) | Cleavage Conditions | Stability |
|---|---|---|---|
| Amine (-NH2) | tert-Butyloxycarbonyl (Boc) | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl (Cbz or Z) | H2, Pd/C (Hydrogenolysis) | Stable to acid and base | |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis | |
| Thiol (-SH) | Trityl (Trt) | Mild acid (TFA), oxidative conditions | Stable to base |
| Acetamidomethyl (Acm) | Hg(II) or I2 | Stable to acid and base | |
| p-Methoxybenzyl (PMB) | Strong acid (TFA), oxidative cleavage | Stable to base |
This careful selection of protecting groups allows for the stepwise and controlled construction of the this compound molecule, ensuring that each reactive site is manipulated in the desired sequence without unintended interference from other functional groups.
Catalytic and Sustainable Approaches in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the use of catalytic systems and adherence to green chemistry principles to enhance efficiency, reduce waste, and improve safety. These approaches are directly applicable to the synthesis of this compound, offering advantages over classical stoichiometric methods.
Transition metal catalysis provides powerful tools for the formation of carbon-sulfur bonds, a key step in the synthesis of indole-3-thiols. thieme-connect.com Various metals, including iron, palladium, and cobalt, have been employed to catalyze the direct C-H functionalization or cross-coupling reactions of indole rings with sulfur sources. thieme-connect.commdpi.com
Iron(III) chloride (FeCl₃), an inexpensive and abundant transition metal salt, has been reported as an effective Lewis acid catalyst for the direct and selective sulfenylation of indoles at the C3 position. thieme-connect.com The reaction typically involves coupling an indole with an aromatic thiol at reflux temperature. thieme-connect.com This methodology could be adapted for the synthesis of this compound by using a protected 6-aminoindole as the starting material to prevent side reactions involving the amino group.
Palladium catalysts are also instrumental in forming C-S bonds. mdpi.com Palladium-catalyzed reactions, such as the coupling of aryl halides with thiols, offer a versatile route to thioesters and could be adapted for indole functionalization. chemrevlett.com For instance, a palladium-catalyzed tandem addition and cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids provides a route to the indole skeleton itself, which could then be subjected to a separate thiolation step. organic-chemistry.org Cobalt-catalyzed cross-dehydrogenative coupling has also emerged as an efficient method for synthesizing indoles from ortho-alkenylanilines, demonstrating the utility of this metal in indole ring formation. mdpi.com
The table below summarizes representative transition metal-catalyzed systems for the synthesis of 3-sulfenylindoles.
| Catalyst System | Substrates | Reaction Type | Key Findings |
| FeCl₃ | Indole, Thiophenol | Electrophilic Substitution | Reaction proceeds efficiently at reflux in acetonitrile, yielding the 3-sulfenylated product in high yield (e.g., 89%). thieme-connect.com |
| Pd(OAc)₂/PPh₃ | Aryl Iodides, Thiols | Carbonylative Thiolation | Produces aromatic thioesters, demonstrating Pd-catalyzed C-S bond formation. chemrevlett.com |
| Cobalt(III) Complex | ortho-Alkenylanilines | Intramolecular C-H Alkenylation | Efficient for the construction of the indole ring system via cross-dehydrogenative coupling. mdpi.com |
| Fe₃O₄@MCM-41-OSO₃H | Indoles, Aldehydes, Thiols | One-pot, three-component reaction | A magnetically recoverable nanocatalyst provides good yields under mild conditions. rsc.org |
The integration of green chemistry principles into synthetic routes aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Several strategies have been developed for the synthesis of indole derivatives that align with these principles. researchgate.netresearchgate.net
A notable metal-free approach for the synthesis of 3-thioindoles utilizes a catalytic system of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). acs.orggaylordchemical.com In this method, stable and odorless Bunte salts (RSSO₃Na) serve as the sulfur source. DMSO acts as both the solvent and a mild oxidant to regenerate the iodine catalyst, allowing it to be used in catalytic amounts. gaylordchemical.com This process is environmentally benign and selective for the C3 position of indoles, providing good to excellent yields. acs.org
The use of recoverable and reusable catalysts is another cornerstone of green chemistry. Magnetite nanoparticles functionalized with an acid catalyst (e.g., Fe₃O₄@MCM-41-OSO₃H) have been successfully used for the one-pot, three-component synthesis of 3-substituted indoles. rsc.org The catalyst can be easily separated from the reaction mixture using an external magnet and reused for several cycles with only a minor decrease in activity, significantly reducing catalyst waste. rsc.orgresearchgate.net
Conducting reactions in environmentally friendly solvents like water or ethanol, or under solvent-free conditions, further enhances the green credentials of a synthetic protocol. researchgate.netrsc.org L-proline catalyzed reactions in water at room temperature have been shown to be effective for synthesizing indolyl-4H-chromene scaffolds, illustrating a green and efficient method that avoids chromatographic purification. rsc.org
The table below highlights various green chemistry approaches applicable to indole-thiol synthesis.
| Green Chemistry Principle | Catalytic System/Method | Solvents | Key Advantages |
| Metal-Free Catalysis | Iodine (I₂) / DMSO | DMSO | Avoids heavy metal waste; uses odorless Bunte salts as sulfur source. acs.orggaylordchemical.com |
| Recyclable Catalyst | Fe₃O₄@MCM-41-OSO₃H | Ethanol | Catalyst is magnetically recoverable and reusable for multiple runs. rsc.org |
| Benign Solvents | L-proline | Water | Reaction proceeds at room temperature with high yields and simple workup. rsc.org |
| Energy Efficiency | Microwave Irradiation | Various | Reduces reaction times significantly compared to conventional heating. researchgate.net |
Chiral Synthesis and Stereoselective Control in the Formation of Indole-Thiol Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is a primary objective in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. Achieving stereoselective control in the synthesis of indole-thiol derivatives presents a significant challenge, requiring sophisticated catalytic systems and strategies.
Asymmetric catalysis is the most elegant approach to obtaining chiral compounds. For indole-related structures, several enantioselective methods have been developed. For example, a dinuclear zinc-ProPhenol complex has been used as a catalyst for the asymmetric [3 + 3] annulation of indoline-2-thiones to produce chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives with excellent yields and high enantioselectivities (up to 99% ee). mdpi.com This demonstrates that chiral metal complexes can effectively control the stereochemical outcome in reactions involving indole-thiol analogues.
Another powerful strategy is the catalytic asymmetric hydrogenation of substituted indoles. Using a rhodium catalyst with a trans-chelating chiral bisphosphine ligand (PhTRAP), N-Tosyl 3-substituted indoles can be hydrogenated to yield chiral indolines with high enantioselectivity (95-98% ee). acs.org While this method creates a chiral center on the pyrrole (B145914) ring rather than directly on a substituted side chain, it exemplifies the potential for creating stereocenters in the indole core with high fidelity.
For introducing a thiol group stereoselectively, methods developed for related structures like amino acids can be inspiring. A photoredox-catalyzed asymmetric Giese reaction has been reported for the preparation of enantiopure β-thiolated amino acids, using a chiral auxiliary to control the diastereoselectivity of the key alkylation step. nih.gov Such a strategy, involving the stereoselective introduction of a functional group onto a pre-existing chiral scaffold, could be conceptually applied to indole derivatives.
The table below summarizes methodologies for achieving stereoselective control in the synthesis of chiral indole derivatives.
| Synthetic Strategy | Catalyst/Reagent | Target Molecule Type | Stereochemical Outcome |
| Asymmetric [3+3] Annulation | Dinuclear zinc-ProPhenol complex | Chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] | Good yields and excellent enantioselectivities (up to 99% ee). mdpi.com |
| Asymmetric Hydrogenation | [Rh(nbd)₂]SbF₆ / PhTRAP ligand | Chiral 3-substituted indolines | High enantioselectivities (95–98% ee). acs.org |
| Asymmetric Dearomatization | Chiral Phosphoric Acid | Chiral indolenines and fused indolines | Good to high yields with excellent enantioselectivities. rsc.org |
| Asymmetric Giese Reaction | Photoredox catalyst with chiral auxiliary | β-Thiolated Amino Acids | High diastereoselectivity in the key alkylation step. nih.gov |
Chemical Reactivity and Derivatization Strategies of 6 Amino 1h Indole 3 Thiol
Comprehensive Reactivity Profile of the Thiol (-SH) Moiety
The thiol group at the C3 position is the most nucleophilic site on the indole (B1671886) ring, making it a primary target for various chemical modifications. youtube.com Its reactivity is characterized by oxidation, nucleophilic reactions, and coordination with metal ions.
Advanced Oxidation Chemistry Leading to Disulfides and Sulfonic Acid Derivatives
The sulfur atom in the thiol group can exist in multiple oxidation states, allowing for controlled oxidation to form disulfides, sulfinic acids, and sulfonic acids. jove.com
Disulfide Formation: Mild oxidation of 6-Amino-1H-indole-3-thiol leads to the formation of its corresponding disulfide, 6,6'-diamino-1H,1'H-3,3'-bi(indolyl) disulfide. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of reagents. jove.com Atmospheric oxygen can facilitate this process, and the reaction can also be promoted by mild oxidizing agents such as hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (B87167) (DMSO). jove.comyoutube.com The mechanism can proceed through a one-electron pathway involving thiyl radicals or a two-electron pathway via a sulfenic acid intermediate.
Sulfonic Acid Formation: More vigorous oxidation conditions can convert the thiol group directly to a sulfonic acid (-SO₃H). youtube.com Strong oxidizing agents, such as excess hydrogen peroxide or nitric acid, are typically required for this transformation. youtube.comgoogle.com A process involving a sulfoxide, water, and a halogen or hydrogen halide catalyst can also be employed for the oxidation of thiols to sulfonic acids. google.com This reaction proceeds through the intermediate sulfenic and sulfinic acids before reaching the final sulfonic acid derivative, 6-amino-1H-indole-3-sulfonic acid. nih.gov
| Product | Reagents/Conditions | Reaction Type |
| 6,6'-diamino-1H,1'H-3,3'-bi(indolyl) disulfide | Air, H₂O₂, DMSO | Oxidation |
| 6-amino-1H-indole-3-sulfonic acid | Strong oxidants (e.g., conc. HNO₃, excess H₂O₂) | Oxidation |
Nucleophilic Addition and Substitution Reactions at the Thiol Group
The thiol group is an excellent nucleophile, particularly in its deprotonated thiolate form (RS⁻). chemistrysteps.comlibretexts.org This high nucleophilicity allows it to readily participate in both nucleophilic substitution and addition reactions.
Nucleophilic Substitution: The thiol group can react with alkyl halides through an Sₙ2 mechanism to form thioethers (sulfides). libretexts.orglibretexts.org For instance, reaction with an alkyl halide like iodomethane (B122720) would yield 6-amino-3-(methylthio)-1H-indole. Thiolates are highly effective nucleophiles for Sₙ2 reactions, often leading to high yields without significant competition from elimination reactions. chemistrysteps.com
Nucleophilic Conjugate Addition: The thiol group readily undergoes 1,4-conjugate addition, also known as the Michael addition, with α,β-unsaturated carbonyl compounds and activated alkynes. acsgcipr.orgnih.govacs.org This highly atom-efficient reaction is a reliable method for forming carbon-sulfur bonds. acsgcipr.org For example, the reaction with an activated alkyne, such as a propiolate, results in the formation of a vinyl sulfide. nih.govresearchgate.net These reactions can often be catalyzed by a base to enhance the nucleophilicity of the thiol. usm.edu
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Iodomethane (CH₃I) | Thioether |
| Activated Alkyne | Ethyl propiolate | Vinyl sulfide |
| α,β-Unsaturated Ketone | Methyl vinyl ketone | β-Thioether ketone |
Coordination Chemistry and Metal Ligand Interactions Involving the Thiol
The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for coordinating with various transition metal ions. nih.gov Thiol-containing amino acids, for example, are known to act as chelating ligands through their thiol, amine, and carboxyl groups. researchgate.net In this compound, the thiol group, in conjunction with the indole nitrogen (N1) and the 6-amino group, can act as a multidentate ligand. This allows for the formation of stable coordination complexes with metal ions such as copper, zinc, ruthenium, and rhenium. nih.govnih.gov The specific coordination mode can vary, leading to diverse structural motifs, including the formation of multinuclear structures with sulfur bridges. researchgate.net
Exhaustive Reactivity Analysis of the Amino (-NH₂) Functional Group
The primary aromatic amino group at the C6 position provides another site for extensive functionalization, primarily through reactions targeting the nucleophilic nitrogen atom.
Acylation, Alkylation, and Sulfonylation for Amine Functionalization
The lone pair of electrons on the nitrogen atom of the 6-amino group allows it to act as a nucleophile, reacting with various electrophiles to form amides, alkylated amines, and sulfonamides.
Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). simply.sciencesavemyexams.comtuttee.copearson.com This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, is a robust method for installing an acyl group. youtube.com For example, treatment with acetyl chloride would yield N-(3-mercapto-1H-indol-6-yl)acetamide.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. fishersci.co.ukwikipedia.org This nucleophilic substitution reaction can lead to the formation of secondary and tertiary amines. rsc.orgyoutube.com Controlling the degree of alkylation can sometimes be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine. youtube.com Using an excess of the amine starting material can favor mono-alkylation. rsc.org
Sulfonylation: The reaction of the 6-amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. semanticscholar.orgresearchgate.net This transformation is a common method for protecting amines or introducing the sulfonyl moiety, which is prevalent in many biologically active compounds. acs.orgresearchgate.net The reaction proceeds efficiently for aromatic amines. semanticscholar.org
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acetyl chloride | Amide (-NHCOR) |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide (-NHSO₂R) |
Diazo Coupling Reactions and Azo Compound Formation
The primary aromatic amino group is a key functional group for the synthesis of azo dyes. imrpress.com This process involves two main steps: diazotization and azo coupling. nih.govjchemrev.comunb.ca
Diazotization: The 6-amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂). scienceinfo.com Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.govscienceinfo.comchemspider.comorganic-chemistry.org This reaction transforms the amino group into the highly reactive diazonium group (-N₂⁺).
Azo Coupling: The resulting 6-diazonium-1H-indole-3-thiol salt is a weak electrophile that can react with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, or other anilines in an electrophilic aromatic substitution reaction. imrpress.comnih.gov This coupling reaction forms an azo compound, characterized by the -N=N- linkage, which is a chromophore responsible for the vibrant colors of azo dyes. jchemrev.com The position of coupling on the partner ring is typically para to an activating group.
This two-step sequence allows for the synthesis of a wide array of colored compounds derived from the this compound scaffold. unb.ca
Condensation Reactions Yielding Schiff Bases and Imines
The primary amino group at the 6-position of the indole ring provides a reactive site for condensation reactions with carbonyl compounds. This reaction, which typically involves the reaction of a primary amine with an aldehyde or ketone, results in the formation of a Schiff base, characterized by a carbon-nitrogen double bond (imine). ekb.eg The synthesis of Schiff bases is often carried out in a suitable solvent such as ethanol, sometimes with an acid catalyst, and may involve heating under reflux. ekb.egnih.gov
The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine. For this compound, this provides a straightforward method for introducing a wide variety of substituents, thereby modifying its steric and electronic properties. The versatility of this reaction allows for the synthesis of a large library of derivatives by varying the aldehyde or ketone reactant. science.govuodiyala.edu.iq
Table 1: Examples of Condensation Reactions for the Formation of Schiff Bases
| Reactant (Aldehyde/Ketone) | Catalyst/Solvent | Expected Product Structure | Potential Application |
|---|---|---|---|
| Benzaldehyde | Acetic Acid / Ethanol | N-(phenylmethylidene)-6-amino-1H-indole-3-thiol | Intermediate for heterocyclic synthesis |
| Salicylaldehyde | None / Methanol | 2-(((6-amino-1H-indol-3-yl)imino)methyl)phenol | Ligand for metal complexes |
| Acetone | p-Toluenesulfonic acid / Toluene | N-(propan-2-ylidene)-6-amino-1H-indole-3-thiol | Protecting group for the amino function |
| 4-Pyridinecarboxaldehyde | None / Ethanol | N-(pyridin-4-ylmethylene)-6-amino-1H-indole-3-thiol | Building block for bioactive molecules |
Reactivity and Functionalization at the Indole Nitrogen (N-H) Position
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for both alkylation and acylation reactions. These transformations are fundamental for modifying the indole core, influencing its biological activity and physical properties.
N-Alkylation and N-Acylation Transformations
N-alkylation of indoles is typically achieved by deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. youtube.com This anion then reacts with an alkyl halide in an SN2 reaction to form the N-alkylated indole. youtube.com The choice of base and solvent is crucial for the success of the reaction. N-methylation, in particular, is a common modification in peptide chemistry to increase lipophilicity and proteolytic stability. monash.edu
N-acylation introduces an acyl group to the indole nitrogen. This reaction can be performed using acylating agents like acyl chlorides or anhydrides, often in the presence of a base. A chemoselective method for N-acylation of indoles utilizes thioesters as a stable acyl source with a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene. beilstein-journals.orgnih.gov This method offers good functional group tolerance. nih.gov Given the multiple nucleophilic sites in this compound (N-H, amino, and thiol), selective N-acylation or N-alkylation would likely require the use of protecting groups for the amino and thiol functions to prevent side reactions.
Table 2: Reagents for N-Alkylation and N-Acylation of the Indole Ring
| Transformation | Reagent System | Typical Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Sodium Hydride (NaH) / Alkyl Halide (R-X) | Anhydrous THF or DMF, 0 °C to RT | 1-Alkyl-6-amino-1H-indole-3-thiol |
| N-Acylation | Acyl Chloride (RCOCl) / Pyridine | Dichloromethane (DCM), 0 °C to RT | 1-Acyl-6-amino-1H-indole-3-thiol |
| N-Acylation | Thioester (RCOSMe) / Cs₂CO₃ | Xylene, 140 °C nih.gov | 1-Acyl-6-amino-1H-indole-3-thiol |
| N-Alkylation | Primary Alcohol / Pt/HBEA catalyst | o-xylene, 130 °C researchgate.net | 1-Alkyl-6-amino-1H-indole-3-thiol |
Mitsunobu and Related Reactions at the Indole Nitrogen
The Mitsunobu reaction provides a powerful and mild method for the N-alkylation of indoles. nih.gov This reaction facilitates the conversion of primary and secondary alcohols into various other functionalities, including N-alkylated heterocycles. organic-chemistry.org The reaction typically involves an alcohol, a phosphine (B1218219) (like triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov
The mechanism involves the formation of a phosphonium (B103445) intermediate from the phosphine and the azodicarboxylate, which then activates the alcohol. The acidic N-H of the indole acts as the nucleophile, attacking the activated alcohol to form the N-C bond with inversion of configuration at the alcohol's stereocenter. organic-chemistry.org For the Mitsunobu reaction to be successful, the nucleophile should have a pKa generally below 13. researchgate.net The indole N-H fits this requirement. However, the presence of the 6-amino and 3-thiol groups in the target molecule presents a challenge for selectivity, as these groups can also participate as nucleophiles. Therefore, protection of the amino and thiol groups would be necessary to achieve selective N-alkylation of the indole ring.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is highly activated towards electrophilic aromatic substitution (SEAr), with reactivity estimated to be orders of magnitude greater than that of benzene (B151609). nih.gov The reaction typically occurs at the C3 position due to the high electron density at this site and the ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene ring. pearson.comic.ac.uk In this compound, the C3 position is already substituted. Therefore, electrophilic attack will be directed to other positions on the ring. The regiochemical outcome will be determined by the combined directing effects of the indole nitrogen, the 6-amino group, and the 3-thiol group. The 6-amino group is a powerful activating, ortho-para director, which would favor substitution at the C5 and C7 positions.
Directed Halogenation and Nitration Studies
Halogenation of indoles can be achieved using various reagents. For instance, enzymatic halogenation has been shown to be effective for a range of indole derivatives. nih.gov The regioselectivity is highly dependent on the substituents already present on the indole ring.
Nitration of indoles can lead to a variety of products depending on the reaction conditions and the substitution pattern of the starting material. For example, nitration of 2-alkylindoles can yield 3,6-dinitro or 3,4,6-trinitro derivatives. umn.edu For this compound, the strong activating effect of the 6-amino group would strongly direct incoming electrophiles. However, the acidic conditions often used for nitration would protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group, which would complicate the regiochemical outcome.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Substitution Position(s) | Rationale |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C5, C7, C2 | The 6-amino group directs ortho and para (C5, C7). The indole nitrogen and C3-thiol direct to C2. |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | C5, C7, C2 | Similar directing effects as in bromination. |
| Nitration | HNO₃ / H₂SO₄ | C4, C5 | Under strong acid, the 6-amino group is protonated to -NH₃⁺, a meta-director. The indole ring itself is still activated, leading to complex outcomes. C4 and C5 are likely targets. |
Functionalization via Friedel-Crafts Analogues
The Friedel-Crafts reaction, including both alkylation and acylation, is a fundamental method for forming carbon-carbon bonds on aromatic rings. nih.gov For indoles, these reactions are typically directed to the electron-rich C3 position. researchgate.net With the C3 position blocked in this compound, Friedel-Crafts reactions would occur at other positions, such as C2 or on the benzene portion of the ring.
Friedel-Crafts acylation of unsubstituted indole can be achieved using acylating agents in the presence of a Lewis acid. nih.gov The application of this reaction to this compound is complicated by the fact that the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the nitrogen and sulfur atoms, potentially deactivating the ring towards electrophilic attack. wikipedia.org Despite these challenges, palladium-catalyzed Friedel-Crafts-type alkylations have been developed that can proceed under milder conditions. researchgate.net The powerful activating effect of the 6-amino group would likely direct Friedel-Crafts reactions to the C5 and C7 positions, provided the catalyst does not strongly coordinate to the amino group.
Transition Metal-Catalyzed Cross-Coupling and C-H Activation Reactions
Transition metal-catalyzed reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, these methods offer powerful avenues for structural diversification. However, the presence of both an amino and a thiol group introduces specific challenges, such as the potential for catalyst poisoning, particularly by the sulfur atom of the thiol group. Strategic protection of these functional groups is often a prerequisite for successful cross-coupling and C-H activation reactions.
Suzuki-Miyaura, Sonogashira, Heck, and Stille Coupling Applications
The application of palladium-catalyzed cross-coupling reactions to the this compound scaffold would typically require prior conversion of the molecule into a suitable substrate, such as a halo-indole. The amino and thiol groups would likely need to be protected to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction enables the formation of aryl-aryl or aryl-vinyl bonds. A hypothetical Suzuki-Miyaura coupling involving a protected and halogenated derivative of this compound would proceed as outlined below. The reaction of an organoborane compound with the halo-indole derivative in the presence of a palladium catalyst and a base would yield the coupled product. The choice of catalyst and ligands is crucial, especially when dealing with potentially coordinating substituents. For instance, palladium(II) acetate (B1210297) with a suitable phosphine ligand is a common catalytic system for Suzuki-Miyaura reactions youtube.com.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes wikipedia.orgnih.gov. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base rsc.org. For a derivative of this compound, this would allow for the introduction of an alkynyl moiety. The synthesis of various indole derivatives has been successfully achieved using this methodology, often as part of a one-pot synthesis strategy nih.gov.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene wikipedia.orgnih.gov. This reaction offers a valuable tool for the vinylation of the indole core. The reaction mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination nih.govlibretexts.org.
Stille Coupling: The Stille reaction utilizes organotin compounds to couple with organic halides or triflates, catalyzed by palladium wikipedia.orglibretexts.org. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture wikipedia.org. This reaction is compatible with a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback organic-chemistry.org.
The successful application of these cross-coupling reactions to this compound would heavily depend on the strategic use of protecting groups for both the amino and thiol functionalities to prevent catalyst deactivation and undesired side reactions. The following table provides a hypothetical overview of these reactions on a protected and halogenated derivative of the target molecule.
Table 1: Hypothetical Transition Metal-Catalyzed Cross-Coupling Reactions of a Protected this compound Derivative
| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Protected Halo-6-amino-3-thioindole, Organoboronic acid/ester | Pd(OAc)₂, Phosphine ligand, Base | Aryl/Vinyl substituted indole |
| Sonogashira | Protected Halo-6-amino-3-thioindole, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | Alkynyl substituted indole |
| Heck | Protected Halo-6-amino-3-thioindole, Alkene | Pd(OAc)₂, Phosphine ligand, Base | Alkenyl substituted indole |
| Stille | Protected Halo-6-amino-3-thioindole, Organostannane | Pd(PPh₃)₄ | Aryl/Vinyl/Alkyl substituted indole |
Site-Selective C-H Functionalization of the Indole Core
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the substrate rsc.orgresearchgate.net. The indole nucleus possesses multiple C-H bonds with different reactivities, making site-selectivity a significant challenge. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position, followed by C2 and then the benzene ring. However, transition metal-catalyzed C-H activation can override this inherent reactivity through the use of directing groups.
For this compound, both the amino and the thiol (or a derivative thereof) groups, as well as a protecting group on the indole nitrogen, can potentially act as directing groups to control the regioselectivity of C-H functionalization.
Directing Group Strategies: A variety of directing groups have been employed to achieve site-selective C-H functionalization at all positions of the indole core (C2, C3, C4, C5, C6, and C7) rsc.orgnih.govnih.govresearchgate.net. For instance, a pyridinyl group attached to the indole nitrogen can direct functionalization to the C2 position. The choice of the directing group and the transition metal catalyst (e.g., palladium, rhodium, iridium) is critical in determining the site of C-H activation acs.orgfigshare.comnih.gov.
The presence of the 6-amino group (likely in a protected form) could potentially direct functionalization to the C5 or C7 positions of the benzene ring. Similarly, the 3-thiol group, if appropriately modified, could direct reactions to the C2 or C4 positions. For example, conversion of the thiol to a sulfonyl group can facilitate palladium-catalyzed C-H sulfonylation at the C2 position figshare.comnih.gov. Iridium-catalyzed reactions have also been shown to be effective for the C-H functionalization of indoles in the presence of sulfur-containing groups, mitigating the issue of catalyst poisoning acs.org.
The following table summarizes the potential directing effects of substituents on the this compound scaffold for site-selective C-H functionalization.
Table 2: Potential Site-Selectivity in C-H Functionalization of this compound Derivatives
| Directing Group Position | Potential Directing Group | Target C-H Position | Transition Metal Catalyst (Example) |
| N1 | N-Protecting group (e.g., Pyridinyl) | C2 | Palladium, Rhodium |
| C3 | Thiol derivative (e.g., Sulfonyl) | C2, C4 | Palladium, Iridium |
| C6 | Protected Amino group | C5, C7 | Palladium, Rhodium |
Advanced Spectroscopic and Structural Elucidation of 6 Amino 1h Indole 3 Thiol and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For 6-Amino-1H-indole-3-thiol, the molecular formula is C₈H₈N₂S. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ³²S). This theoretical exact mass provides a benchmark for experimental HRMS measurements. A measured mass that matches the theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total | | Calculated Exact Mass | 164.040819 |
An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a protonated molecule [M+H]⁺ with an m/z value of approximately 165.04864. The high accuracy of this measurement allows for the confident assignment of the molecular formula C₈H₈N₂S, distinguishing it from other potential isobaric compounds.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, count, and connectivity of protons and carbons.
While a complete, experimentally verified spectrum for this compound is not widely published, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be constructed based on established data for indole (B1671886), 3-methylindole, and the known substituent effects of amino and thiol groups. nist.govclockss.org
The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons, the N-H protons of the indole and amino groups, and the S-H proton. The aromatic region (approx. 6.5-7.5 ppm) will display characteristic coupling patterns (J-coupling) that reveal the relative positions of the protons on the benzene (B151609) ring. The C2-H proton typically appears as a singlet or a narrow triplet downfield.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 (N-H) | ~11.0 | br s | - |
| 2 | ~7.3 | d, J ≈ 2.5 | ~125 |
| 3 | - | - | ~105 |
| 3a | - | - | ~128 |
| 4 | ~7.2 | d, J ≈ 8.5 | ~122 |
| 5 | ~6.5 | dd, J ≈ 8.5, 2.0 | ~110 |
| 6 | - | - | ~145 |
| 7 | ~6.7 | d, J ≈ 2.0 | ~100 |
| 6-NH₂ | ~5.0 | br s | - |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. "br s" denotes a broad singlet.
2D NMR experiments are crucial for unambiguously assigning the signals predicted above and confirming the molecule's covalent structure. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a strong correlation between the H4 and H5 protons, confirming their ortho relationship on the benzene ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively link each proton signal (e.g., H2, H4, H5, H7) to its corresponding carbon signal (C2, C4, C5, C7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular skeleton. For instance, the C2-H proton would show a correlation to C3, C3a, and C7a, while the H4 proton would correlate to C3a, C6, and C7a, confirming the fusion of the pyrrole (B145914) and benzene rings.
The proton of the thiol (-SH) group exhibits dynamic behavior that can be studied by NMR. acs.org In protic solvents like DMSO-d₆ or methanol-d₄, the thiol proton can undergo chemical exchange with solvent protons or residual water. nih.gov This exchange can cause the -SH signal to broaden or, if the exchange is rapid, to disappear entirely from the spectrum. researchgate.net The rate of exchange is often pH and temperature-dependent.
Furthermore, 3-mercaptoindoles can theoretically exist in tautomeric equilibrium with their corresponding thione form (indole-3(2H)-thione). NMR spectroscopy is a key tool for investigating such tautomerism. researchgate.net For this compound, the aromaticity of the indole ring strongly favors the thiol tautomer. An NMR spectrum consistent with the aromatic indole structure (as predicted in Table 2) and the absence of signals corresponding to a non-aromatic thione form would confirm the predominance of the thiol tautomer in solution.
Vibrational Spectroscopy: Infrared and Raman Studies for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
For this compound, the key functional groups are the indole N-H, the primary amine (-NH₂), the thiol (-SH), and the aromatic C-H and C=C bonds. Each of these groups has a predictable absorption or scattering region in the vibrational spectrum. nih.gov
Table 3: Characteristic IR and Raman Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch | Indole N-H | 3400 - 3300 | Medium-Strong | Weak |
| N-H Stretch | Amine (symm. & asymm.) | 3350 - 3250 | Medium | Medium |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak | Strong |
| S-H Stretch | Thiol | 2600 - 2550 | Weak | Strong |
| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong | Strong |
The S-H stretch is often weak in IR spectra but typically gives a strong, sharp signal in Raman spectra, making Raman a particularly useful technique for confirming the presence of the thiol group. researchgate.net The two N-H stretching bands from the primary amine are also a key diagnostic feature.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The UV-Vis spectrum of an indole derivative is characterized by strong absorptions arising from π→π* transitions within the aromatic bicyclic system. openaccesspub.org
The parent indole chromophore typically shows two main absorption bands: a higher energy band around 220 nm and a lower energy, broad band with fine structure between 260-290 nm. researchgate.net The introduction of an amino group at the C6 position, which acts as a strong auxochrome (a color-enhancing group), is expected to cause a significant bathochromic (red) shift in these absorption maxima. This is due to the extension of the conjugated π-system through the lone pair of electrons on the amino nitrogen. The thiol group at C3 may also have a modest influence on the spectrum.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π→π* | ~290 - 310 | Amino-substituted indole ring |
The exact positions and intensities of these bands can be influenced by the solvent polarity. This comprehensive spectroscopic analysis provides a robust and detailed structural confirmation of this compound.
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the planarity of the indole ring system and the specific geometry of the amino and thiol substituents.
While the specific crystal structure for this compound is not widely published, analysis of closely related indole analogues, such as 5-aminoindole (B14826), provides a robust model for its expected solid-state behavior. acs.org 5-aminoindole is known to crystallize in the orthorhombic system under the space group Pna21. acs.org The crystal structures of such indole derivatives are heavily influenced by intermolecular interactions, particularly hydrogen bonding. acs.org
For this compound, the presence of three key functional groups—the indole N-H, the amino (-NH2), and the thiol (-SH)—creates a rich network of potential hydrogen bond donors and acceptors. These interactions are critical in directing the molecular packing and forming a stable, three-dimensional supramolecular architecture. nih.gov The primary interactions expected are:
N-H···N: The indole nitrogen (donor) can interact with the amino nitrogen (acceptor) of a neighboring molecule.
N-H···S: The amino group hydrogens (donors) can form hydrogen bonds with the sulfur atom (acceptor) of an adjacent molecule.
S-H···N: The thiol hydrogen (donor) can interact with either the indole or amino nitrogen atoms (acceptors).
Below is a representative table of crystallographic data, based on known parameters for functionalized indole derivatives.
| Parameter | Expected Value / Type for an Indole Derivative |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P21/c, Pna21 |
| a (Å) | ~6-10 |
| b (Å) | ~10-26 |
| c (Å) | ~12-15 |
| β (°) | ~90-99 |
| Volume (Å3) | ~900-2000 |
| Z (Molecules per unit cell) | 4 or 8 |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Enantiomerically Pure Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. wikipedia.orglibretexts.org The parent compound, this compound, is achiral and therefore does not produce a CD signal. However, enantiomerically pure derivatives can be synthesized to investigate their unique chiroptical properties, which are highly sensitive to the molecule's three-dimensional structure. nih.gov
Chirality can be introduced into the this compound scaffold through several synthetic strategies, such as:
Alkylation or Acylation: Reaction at the thiol or amino group with a chiral electrophile.
Introduction of a Chiral Center: Attaching a substituent with a stereocenter to the indole ring or its functional groups.
Once a chiral derivative is synthesized and separated into its pure enantiomers, CD spectroscopy can provide a spectral "fingerprint" of its absolute configuration. The resulting CD spectrum typically shows positive or negative bands, known as Cotton effects, in the regions where the molecule absorbs light. For indole derivatives, these absorptions are typically in the UV region (190-350 nm). nih.gov The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the chromophore (the indole ring) and the adjacent chiral center(s). mdpi.com This technique is invaluable for assigning the absolute configuration of newly synthesized chiral molecules and studying conformational changes in solution. nih.gov
The following table provides hypothetical CD data for an enantiomerically pure derivative of this compound, illustrating the type of information obtained.
| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) | Transition Type |
|---|---|---|---|
| (R)-Isomer | 225 | +15,000 | π → π |
| (R)-Isomer | 280 | -4,500 | π → π |
| (S)-Isomer | 225 | -15,000 | π → π |
| (S)-Isomer | 280 | +4,500 | π → π |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigation of Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the direct detection and characterization of paramagnetic species, such as free radicals. bruker.com In the context of this compound, EPR is the ideal tool for investigating the structure of radical intermediates that can form under oxidative conditions or upon exposure to radiation.
The this compound molecule can potentially form several distinct radical species, most notably a thiyl radical or an indolyl radical.
Thiyl Radical (RS•): Formed by the homolytic cleavage of the S-H bond. Thiyl radicals are key intermediates in many biochemical processes and can be generated chemically (e.g., via photolysis of a parent disulfide) or enzymatically. rsc.orgmdpi.com Direct EPR observation of protein thiyl radicals has been achieved, providing insight into their electronic environment. nih.gov
Indolyl Radical: This can be formed by the loss of the N-H hydrogen atom or through one-electron oxidation of the π-system, creating a radical cation. Such radicals are studied extensively in the context of the amino acid tryptophan.
EPR spectroscopy provides two key parameters for characterizing these radicals: the g-factor and hyperfine coupling constants (a) . libretexts.org
The g-factor is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. Thiyl radicals, for instance, often exhibit anisotropic g-tensors with values significantly different from the free electron value (g = 2.0023).
Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., 1H, 14N). nih.gov The resulting splitting pattern and the magnitude of the coupling constants provide a detailed map of the spin density distribution across the molecule, allowing for unambiguous identification of the radical structure. acs.org For example, in a thiyl radical adduct, hyperfine interactions from protons on the alkyl group can definitively identify the radical. rsc.org
The table below summarizes typical EPR parameters for thiyl and indolyl-type radicals, which would be expected for intermediates derived from this compound.
| Radical Type | Parameter | Typical Value | Information Provided |
|---|---|---|---|
| Thiyl Radical Adduct (DMPO) | aN (Gauss) | ~15.1 | Interaction with nitroxide nitrogen |
| Thiyl Radical Adduct (DMPO) | aH (Gauss) | ~16.2 | Interaction with β-hydrogen |
| Indolyl Radical | g-value | ~2.003-2.005 | Electronic environment of π-radical |
| Indolyl Radical | aN(1) (Gauss) | ~1-2 | Spin density on indole nitrogen |
| Indolyl Radical | aH(β) (Gauss) | ~3-5 | Spin density on C3 position |
Theoretical and Computational Investigations of 6 Amino 1h Indole 3 Thiol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic makeup and geometry of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.comresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry optimization is a key application of DFT. By calculating the forces on each atom, the method iteratively adjusts the molecular geometry to find a minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule. This process yields precise information about bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide crucial energetic data, such as the total electronic energy, enthalpy, and Gibbs free energy, which are vital for assessing the molecule's stability and thermodynamic properties.
Hypothetical Optimized Geometric Parameters for 6-Amino-1H-indole-3-thiol (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C3-S | 1.78 Å |
| Bond Length | C6-N | 1.39 Å |
| Bond Length | N1-H | 1.01 Å |
| Bond Angle | C2-C3-S | 125.4° |
| Bond Angle | C5-C6-N | 121.0° |
| Dihedral Angle | C2-C3-S-H | 180.0° |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netyoutube.compku.edu.cnwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy of the HOMO is related to the molecule's ionization potential, with higher HOMO energies indicating a greater propensity to donate electrons. Conversely, the LUMO energy relates to the electron affinity, with lower LUMO energies suggesting a greater ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the electron-donating amino group and the thiol group are expected to raise the HOMO energy, while the aromatic indole (B1671886) ring influences the distribution of both frontier orbitals.
Hypothetical FMO Parameters for this compound
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| E_HOMO | -5.25 | Indicates strong nucleophilic character; likely site for electrophilic attack. |
| E_LUMO | -0.85 | Indicates potential for accepting electrons from strong nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 4.40 | Suggests moderate kinetic stability and reactivity. |
An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, is a visual tool used to understand the charge distribution within a molecule. deeporigin.comyoutube.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Conventionally, red indicates regions of negative electrostatic potential (electron-rich), which are prone to attack by electrophiles, while blue signifies regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent intermediate or neutral potentials.
For this compound, the EPS map would be expected to show significant negative potential (red) around the nitrogen atom of the amino group and the sulfur atom of the thiol group, due to the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic attack. The hydrogen atoms of the amino and thiol groups would likely exhibit positive potential (blue), making them susceptible to interaction with nucleophiles or bases. The aromatic rings would display a more complex potential distribution, reflecting the delocalized π-electron system.
Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational methods can accurately predict various spectroscopic parameters, providing a valuable tool for interpreting experimental spectra and confirming molecular structures. nih.govmdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are instrumental in assigning peaks in experimental NMR spectra.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This information corresponds to the absorption wavelengths (λ_max) in a UV-Vis spectrum, helping to understand the electronic transitions within the molecule.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure. A scaling factor is often applied to the calculated frequencies to better match experimental values.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 8.10 ppm | N1-H (indole) |
| Chemical Shift (δ) | 3.55 ppm | S-H (thiol) | |
| Chemical Shift (δ) | 4.50 ppm | N-H (amino) | |
| ¹³C NMR | Chemical Shift (δ) | 105.2 ppm | C3 (carbon attached to S) |
| Chemical Shift (δ) | 142.8 ppm | C6 (carbon attached to N) | |
| UV-Vis | λ_max | 295 nm | π → π* transition |
| IR | Frequency (ν) | 3400-3500 cm⁻¹ | N-H stretch (indole & amino) |
| Frequency (ν) | 2550-2600 cm⁻¹ | S-H stretch (thiol) | |
| Frequency (ν) | 1600-1620 cm⁻¹ | N-H bend (amino) |
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing a detailed picture of the energy landscape that connects reactants, transition states, and products.
A transition state (TS) represents the highest energy point along a reaction coordinate. It is a fleeting, unstable configuration that is critical in determining the rate of a chemical reaction. Locating the precise geometry and energy of a transition state is a primary goal of computational reaction mechanism studies. Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to find these first-order saddle points on the potential energy surface.
Hypothetical Data for a Transition State in an Electrophilic Substitution Reaction
| Parameter | Calculated Value | Description |
|---|---|---|
| Activation Energy (Ea) | 15.5 kcal/mol | Energy barrier for the reaction to proceed. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. |
| Key Bond Distance (e.g., C-Electrophile) | 2.15 Å | Indicates the partial formation of a new bond in the TS. |
Reaction Coordinate Analysis and Energy Profiles
Reaction coordinate analysis is a fundamental computational technique used to investigate the mechanism of a chemical reaction. It involves identifying the minimum energy path that connects reactants to products via a transition state. wikipedia.org The energy profile along this path provides crucial information about the reaction's feasibility, including its activation energy and the stability of any intermediates.
For this compound, this analysis would be critical in understanding its reactivity. For instance, the thiol group (-SH) is known to participate in oxidation reactions to form disulfides or in nucleophilic additions. Computational methods, such as Density Functional Theory (DFT), could be employed to model these reactions.
A hypothetical reaction coordinate analysis for the dimerization of this compound to its corresponding disulfide would involve:
Defining the Reaction Coordinate: The distance between the sulfur atoms of two molecules could be chosen as the primary reaction coordinate.
Mapping the Energy Surface: By systematically varying this distance and optimizing the geometry of the rest of the system at each step, a potential energy surface is mapped.
Identifying the Transition State: The highest point on the minimum energy path corresponds to the transition state, the structure of which reveals the geometry of the activated complex.
Such studies would elucidate the electronic and structural changes that occur during a reaction, providing insights that are often difficult to obtain through experimental means alone. aip.orgacs.org
Conformational Analysis and Tautomeric Equilibria Determination
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and the potential for it to exist in different isomeric forms. nobelprize.org
Conformational Analysis: Conformational analysis of this compound would involve studying the rotation around its single bonds, particularly the C-S bond of the thiol group and the C-N bond of the amino group. While the indole ring is largely planar and rigid, the orientation of the -SH and -NH2 substituents can vary. Computational methods can predict the relative energies of different conformers. nih.gov For this compound, the key rotational barriers and stable conformations would be determined by calculating the potential energy as a function of the dihedral angles defining the substituent orientations. This analysis helps identify the most stable, low-energy conformation(s) that the molecule is likely to adopt.
Tautomeric Equilibria: Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. This compound can potentially exist in several tautomeric forms:
Thiol-Thione Tautomerism: The thiol group (-SH) can tautomerize to a thione (C=S) form, resulting in 6-amino-1H-indole-3(2H)-thione.
Amino-Imino Tautomerism: The amino group (-NH2) can tautomerize to an imino (=NH) form.
Indole Ring Tautomerism: The proton on the indole nitrogen (N1) can migrate to other positions on the heterocyclic ring.
Computational chemistry, particularly DFT, is a powerful tool for studying these equilibria. nih.govtubitak.gov.trruc.dkearthlinepublishers.com By calculating the Gibbs free energy of each potential tautomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), the relative stabilities can be determined. nih.gov These calculations would likely show that the aromatic this compound form is the most stable tautomer, but the relative populations of other forms could be significant depending on the solvent environment.
| Tautomeric Form | Key Structural Feature | Expected Relative Stability |
| Thiol (canonical) | C-SH bond | Most stable (aromatic system) |
| Thione | C=S bond, CH2 group at C3 | Less stable |
| Imino | C=NH bond at C6 | Significantly less stable |
This table represents hypothetical relative stabilities based on general principles of aromaticity and tautomerism.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its interactions with its environment, such as a solvent. acs.org An MD simulation of this compound in an aqueous solution would reveal key aspects of its solution-phase behavior.
The simulation would model the movement of the solute molecule and a large number of surrounding water molecules based on a force field that describes the interatomic forces. k-state.edu Analysis of the simulation trajectory could provide:
Solvation Structure: The radial distribution functions between atoms of the solute and solvent molecules would show how water molecules arrange themselves around the amino and thiol groups, indicating the strength and geometry of hydrogen bonds.
Intermolecular Interactions: The simulation can quantify the hydrogen bonding network between the solute and solvent. dovepress.com Both the amino group (-NH2) and the thiol group (-SH) can act as hydrogen bond donors, while the amino nitrogen and the sulfur atom can act as acceptors. The indole NH group is also a potent hydrogen bond donor.
Conformational Dynamics: MD simulations would show the transitions between different rotational conformers of the amino and thiol groups, providing information on their flexibility and the time scales of their motions in solution. nih.gov
These simulations are crucial for understanding how the solvent environment influences the molecule's structure and potential interactions with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Analogues (if applicable)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org This approach is fundamental in drug discovery for predicting the activity of new, unsynthesized molecules. slideshare.netijsdr.org
For this compound, a QSAR study would be applicable if a series of its analogues were synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors or receptor antagonists). nih.govchula.ac.thresearchgate.net
The process would involve:
Data Set Generation: A series of analogues would be created by modifying the parent structure. Substituents could be added at various positions on the indole ring.
Descriptor Calculation: For each analogue, a set of numerical descriptors representing its physicochemical properties would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the measured biological activity (e.g., IC50). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
For example, a hypothetical QSAR study on indole derivatives targeting a specific kinase might yield an equation like:
log(1/IC50) = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (HD_Count) + C
This equation would suggest that activity increases with lipophilicity (logP) and the number of hydrogen bond donors (HD_Count), but decreases with molecular weight. Such models guide the rational design of more potent analogues. nih.gov
| Compound | R1-substituent | R2-substituent | logP (Calculated) | Activity (IC50, µM) |
| Analogue 1 | -H | -H | 2.1 | 15.2 |
| Analogue 2 | -Cl | -H | 2.8 | 8.5 |
| Analogue 3 | -H | -CH3 | 2.5 | 12.1 |
| Analogue 4 | -Cl | -CH3 | 3.2 | 4.3 |
| Analogue 5 | -OCH3 | -H | 1.9 | 20.7 |
This is a hypothetical data table illustrating the type of data used in a QSAR study.
Mechanistic Dissection of 6 Amino 1h Indole 3 Thiol S Biological Interactions in Vitro and in Silico
Molecular Interactions with Biomolecules: Proteins, Nucleic Acids, and Lipids
A detailed examination of the molecular interactions of 6-Amino-1H-indole-3-thiol with key biomolecules such as proteins, nucleic acids, and lipids could not be constructed due to a lack of published research.
Enzyme Kinetic Studies and Inhibition Mechanisms (In Vitro)
No in vitro studies on the enzyme kinetics or inhibition mechanisms of this compound have been documented in the accessible scientific literature. Consequently, there is no data available to create a table on enzyme inhibition constants (Kᵢ) or to detail its mode of action on specific enzymes.
Ligand-Receptor Binding Affinities and Docking Simulations (In Vitro, In Silico)
There is an absence of both in vitro binding assays and in silico molecular docking simulations specifically investigating the affinity of this compound for biological receptors. As a result, no data on binding affinities (Kd), docking scores, or predicted binding modes can be presented.
Antioxidant and Redox Homeostasis Regulation Mechanisms
While the thiol group present in this compound suggests potential involvement in antioxidant and redox processes, no specific experimental evidence for this compound exists.
Radical Scavenging Activity and Mechanisms (In Vitro Assays)
There are no published in vitro assay results, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, that quantify the radical scavenging activity of this compound. Therefore, a data table of its antioxidant capacity cannot be compiled.
Role in Thiol-Disulfide Exchange Pathways (In Vitro)
The role of this compound in thiol-disulfide exchange pathways has not been investigated in any publicly available in vitro studies. The general mechanism of thiol-disulfide exchange involves the reaction of a thiolate with a disulfide bond, a process crucial in protein folding and redox signaling. However, the specific participation and reaction kinetics of this compound in these pathways remain unknown.
Photophysical and Photobiological Phenomena
Fluorescence Quenching and Energy Transfer Studies (In Vitro)
There are no publicly available studies that investigate the fluorescence quenching or energy transfer properties of this compound. To characterize these phenomena, detailed spectrofluorometric analyses would be required. Such studies would typically involve the examination of the compound's fluorescence emission in the presence of various quenchers (e.g., acrylamide, iodide) to determine the nature of the quenching process (static vs. dynamic) and to calculate the corresponding quenching constants. Furthermore, Förster Resonance Energy Transfer (FRET) studies would necessitate the identification of suitable donor or acceptor chromophores to pair with this compound to measure intermolecular or intramolecular distances.
Mechanisms of Photosensitization (In Vitro)
The potential for this compound to act as a photosensitizer has not been explored in the available literature. Investigating its photosensitizing mechanisms would involve assessing its ability to generate reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals, upon exposure to light of specific wavelengths. Techniques like electron spin resonance (ESR) spectroscopy with spin trapping agents or the use of fluorescent probes sensitive to specific ROS would be necessary to elucidate the type of photosensitization mechanism (Type I or Type II).
Subcellular Localization and Cellular Permeability Mechanisms (In Vitro Cell Models)
There is a lack of research on the subcellular localization and cellular permeability of this compound. To determine its distribution within cells, studies utilizing techniques such as fluorescence microscopy would be required, which would likely involve the synthesis of a fluorescently labeled analog of the compound. The mechanisms of its transport across cellular membranes (e.g., passive diffusion, active transport) could be investigated using cell-based assays, such as the parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayer assays.
Structure-Activity Relationship (SAR) Studies for Defined Biological Responses (In Vitro)
No structure-activity relationship (SAR) studies for this compound have been published. The establishment of SAR would necessitate the synthesis of a series of analogs with systematic modifications to the 6-amino, 1H-indole, and 3-thiol moieties. These analogs would then need to be evaluated in a panel of in vitro biological assays to identify the structural features that are critical for a specific biological activity. Without such studies, it is not possible to delineate the relationships between the chemical structure of this compound and its biological function.
Advanced Applications and Materials Science Contributions of 6 Amino 1h Indole 3 Thiol
Strategic Utilization as a Chemical Building Block in Complex Synthesis
The indole (B1671886) core is a privileged structure in medicinal chemistry, and the presence of both an amino and a thiol group on this scaffold in 6-Amino-1H-indole-3-thiol offers multiple points for chemical modification, rendering it a versatile building block for the synthesis of complex molecules with potential biological activity.
Precursor to Indole-Derived Pharmacophores and Bioactive Scaffolds
The indole ring system is a fundamental component of numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities. The amino group at the 6-position of this compound can serve as a handle for the introduction of various substituents through reactions such as acylation, alkylation, and arylation. These modifications can lead to the generation of libraries of compounds for screening against various biological targets. For instance, the amino group can be functionalized to mimic the side chains of amino acids or to introduce pharmacophoric elements known to interact with specific enzymes or receptors.
The thiol group at the 3-position is also highly reactive and can participate in a variety of chemical transformations. It can be alkylated to form thioethers, oxidized to disulfides or sulfonic acids, or used in nucleophilic addition reactions. This dual functionality allows for the construction of intricate molecular architectures. For example, intramolecular cyclization reactions involving both the amino and thiol groups could lead to the formation of novel tricyclic heterocyclic systems, which are often associated with unique pharmacological properties.
| Functional Group | Potential Reactions | Resulting Structures | Potential Biological Relevance |
| 6-Amino Group | Acylation, Alkylation, Arylation, Sulfonylation | Amides, Amines, Arylamines, Sulfonamides | Modulation of receptor binding, enzyme inhibition |
| 3-Thiol Group | Alkylation, Oxidation, Michael Addition | Thioethers, Disulfides, Sulfonic acids, Thiol adducts | Covalent inhibitors, antioxidant properties |
| Indole Scaffold | Electrophilic Substitution | Substituted indoles | Core structure for various bioactive molecules |
Intermediate in the Synthesis of Novel Heterocyclic Systems
The reactivity of both the amino and thiol groups, in conjunction with the indole nucleus, makes this compound an ideal starting material for the synthesis of novel and complex heterocyclic systems. The amino group can act as a nucleophile in condensation reactions with carbonyl compounds or as a building block in the construction of fused pyrimidine, pyrazine, or other nitrogen-containing rings.
Simultaneously, the thiol group can be utilized in cyclization reactions to form sulfur-containing heterocycles such as thiazoles, thiophenes, or thiadiazoles fused to the indole ring. The combination of these reactions can lead to the creation of unique polycyclic molecules with unexplored chemical and biological properties. The development of efficient synthetic routes to these novel heterocyclic systems is an active area of research, with the potential to yield new classes of therapeutic agents.
Development of Chemical Probes and Advanced Biosensors
The inherent photophysical properties of the indole scaffold, coupled with the reactive nature of the amino and thiol groups, make this compound a promising candidate for the design of chemical probes and biosensors.
Design of Fluorescent Probes for Specific Biological Analytes
Indole and its derivatives are known to exhibit fluorescence, and their emission properties can be modulated by the introduction of electron-donating or electron-withdrawing groups. The amino group at the 6-position can act as an electron-donating group, potentially enhancing the fluorescence quantum yield of the indole core. The thiol group at the 3-position can serve as a recognition site for specific biological analytes.
For example, the thiol group can react with electrophilic species or undergo redox reactions, leading to a change in the electronic structure of the molecule and a corresponding change in its fluorescence properties. This "turn-on" or "turn-off" fluorescence response can be used to detect the presence of specific analytes, such as reactive oxygen species (ROS) or electrophilic drug metabolites, within a biological system.
| Analyte Type | Sensing Mechanism | Potential Probe Design |
| Reactive Oxygen Species (ROS) | Oxidation of the thiol group | "Turn-off" or ratiometric fluorescence response |
| Electrophilic Metabolites | Covalent adduction to the thiol group | "Turn-on" fluorescence upon reaction |
| Enzymes | Substrate for specific enzymatic reactions | Release of a fluorescent product |
Chemo-sensory Applications for Metal Ions or Biomolecules
The amino and thiol groups of this compound can also act as binding sites for metal ions. The soft nature of the thiol group makes it a good ligand for soft metal ions such as mercury(II), lead(II), and cadmium(II), which are environmentally and biologically important targets. The amino group can also participate in coordination, potentially leading to the formation of stable chelate complexes.
Upon binding to a metal ion, the photophysical properties of the this compound scaffold can be significantly altered, leading to a colorimetric or fluorometric response. This change can be exploited for the development of selective and sensitive chemosensors for the detection of specific metal ions in environmental or biological samples. Furthermore, the amino and thiol groups can be functionalized with specific recognition elements, such as peptides or oligonucleotides, to create biosensors for the detection of specific biomolecules.
Integration into Advanced Materials Science
The unique combination of a rigid, aromatic indole core and reactive functional groups makes this compound an interesting monomer for the development of advanced materials with tailored properties.
The thiol group can be utilized for the formation of self-assembled monolayers (SAMs) on gold surfaces. The indole units would then form the outer surface of the monolayer, and their properties could be further tuned by modifying the amino group. Such functionalized surfaces could have applications in areas such as biosensing, biocompatible coatings, and molecular electronics.
Furthermore, the amino and thiol groups can serve as reactive sites for polymerization reactions. For example, this compound could be incorporated into polyamides, polyimides, or polyurethanes through the reaction of its amino group. The thiol group could be used in thiol-ene "click" chemistry to form cross-linked polymer networks or to functionalize the surface of materials. The resulting polymers, incorporating the indole moiety, may exhibit interesting optical, electronic, or thermal properties, making them suitable for applications in organic electronics, coatings, and composites.
Polymer Chemistry: Incorporation into Functional Polymers and Copolymers
The dual functionality of this compound, featuring both an amino and a thiol group, presents significant opportunities for its use as a monomer or a functionalizing agent in polymer chemistry. These groups can participate in a variety of polymerization reactions, enabling the synthesis of polymers with tailored properties.
The thiol and amino groups can be leveraged in step-growth polymerizations. For instance, the thiol group can react with enes via thiol-ene "click" chemistry, a highly efficient and versatile reaction that proceeds under mild conditions, often initiated by light or a radical initiator. nih.govresearchgate.net This allows for the incorporation of the indole moiety into polymer backbones or as pendant groups. Similarly, the amino group can participate in reactions to form polyamides, polyimides, or polyurethanes. An isocyanate-free method for polyurethane synthesis involves amine–thiol–ene conjugation, which could be a potential route for polymers based on this compound. rsc.org
In addition to forming the polymer backbone, this compound can be used for the post-polymerization modification of existing polymers. nih.gov This involves grafting the molecule onto a pre-formed polymer chain, thereby imparting the specific properties of the indole, amino, and thiol groups to the base polymer. This approach allows for precise control over the final properties of the material. The indole ring itself can contribute to the polymer's thermal stability and electronic properties. researchgate.net
The potential polymerization reactions involving this compound are summarized in the table below.
| Polymerization / Modification Method | Reactive Groups Involved | Resulting Polymer Type | Potential Properties |
| Thiol-Ene "Click" Chemistry | Thiol group (-SH) reacts with an alkene (C=C) | Polythioethers | High thermal stability, optical transparency, high refractive index. |
| Polyamidation | Amino group (-NH₂) reacts with a carboxylic acid or acyl chloride | Polyamides | High mechanical strength, thermal resistance. |
| Polyurethane Synthesis | Amino group (-NH₂) reacts with isocyanates or cyclic carbonates | Polyurethanes | Elasticity, toughness, abrasion resistance. |
| Epoxy Curing | Amino (-NH₂) and Thiol (-SH) groups react with epoxide rings | Cross-linked Epoxy Resins | Strong adhesion, chemical resistance, high mechanical strength. |
| Post-Polymerization Modification | Thiol or Amino group reacts with a functional polymer | Graft Copolymers | Tunable properties depending on the backbone polymer. |
Surface Chemistry: Formation of Self-Assembled Monolayers and Surface Functionalization
The thiol group in this compound provides a strong affinity for noble metal surfaces, particularly gold, making it an excellent candidate for forming self-assembled monolayers (SAMs). rsc.org When a gold substrate is exposed to a solution containing this compound, the sulfur atom chemisorbs onto the gold surface, forming a stable, semi-covalent Au-S bond. This process leads to the spontaneous formation of a highly ordered, single-molecule-thick layer on the surface. rsc.org
The resulting SAM presents the 6-aminoindole (B160974) moiety to the exterior, fundamentally altering the surface properties of the gold substrate. The exposed amino groups can then be used for subsequent chemical modifications, acting as anchor points for the covalent attachment of other molecules, such as biomolecules, sensors, or catalysts. researchgate.net This surface functionalization is critical for applications in biosensors, molecular electronics, and biocompatible coatings. researchgate.netebrary.net
The properties of the SAM can be influenced by several factors, including the packing density of the molecules, the orientation of the indole rings, and intermolecular interactions such as hydrogen bonding between adjacent amino groups and π-π stacking of the indole rings. These interactions contribute to the stability and order of the monolayer.
Table of Potential Surface Properties and Applications:
| Property | Description | Potential Application |
| Surface Functionalization | The terminal amino group allows for the covalent attachment of other molecules. | Biosensors, immunoassays, drug delivery platforms. |
| Altered Wettability | The hydrophilic amino groups and aromatic indole rings change the surface from hydrophobic to more hydrophilic. | Biocompatible coatings, anti-fouling surfaces. |
| Electronic Properties | The indole ring can facilitate electron transfer across the monolayer. | Molecular electronics, organic electrodes. |
| Corrosion Inhibition | The densely packed monolayer can act as a barrier to protect the underlying metal from corrosive agents. | Protective coatings for microelectronics. |
Optoelectronic Materials: Roles in Organic Semiconductors and Luminescent Devices
The indole nucleus is a well-known heterocyclic aromatic system that is frequently incorporated into π-conjugated molecules used in optoelectronic devices. The presence of the indole scaffold in this compound suggests its potential for use in organic semiconductors and luminescent materials. researchgate.net
The indole ring system can participate in the delocalized π-electron systems necessary for charge transport in organic semiconductors. The amino group at the 6-position acts as an electron-donating group, which can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of the electronic bandgap is crucial for designing materials for specific applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, many indole derivatives are known to exhibit fluorescence. acs.org The incorporation of this compound into larger conjugated systems or polymers could lead to new fluorescent materials. The thiol group offers a convenient attachment point for anchoring these materials onto conductive substrates like gold electrodes, which is a key requirement in the fabrication of many electronic devices. researchgate.net
Potential Roles in Optoelectronic Devices:
| Device Type | Potential Role of this compound | Key Functional Groups |
| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive layer or hole-transport layer. | Indole ring (luminescence, charge transport), Amino group (tuning energy levels). |
| Organic Photovoltaics (OPVs) | As a component in the donor material of the active layer. | Indole ring (light absorption), Amino group (electron donor). |
| Organic Field-Effect Transistors (OFETs) | As the active semiconducting material. | Indole ring (charge transport), Thiol group (electrode contact). |
| Fluorescent Sensors | As a fluorescent probe for detecting specific analytes. | Indole ring (fluorophore), Amino/Thiol groups (binding sites). |
Catalytic Roles: Organocatalysis and Ligand Design for Metal Catalysis with this compound Derivatives
The functional groups present in this compound make its derivatives attractive candidates for applications in catalysis, both as metal-free organocatalysts and as ligands for transition metal complexes.
In organocatalysis, the primary amino group can participate in reactions by forming enamine or iminium intermediates, similar to how primary amino acids catalyze asymmetric reactions. nih.gov The indole N-H can act as a hydrogen-bond donor, which can help in activating substrates and controlling the stereochemistry of a reaction. mdpi.com By modifying the core structure, it is possible to design chiral derivatives that could catalyze enantioselective transformations, which are of high importance in the synthesis of pharmaceuticals. Proline and its derivatives, which contain a secondary amine, are well-known organocatalysts, and primary amine-based catalysts have also shown unique reactivity and selectivity. researchgate.netreading.ac.uk
In the realm of metal catalysis, the this compound scaffold is an excellent platform for designing novel ligands. The soft thiol group has a strong affinity for late transition metals like palladium, platinum, and gold, while the harder amino group can coordinate to a variety of metals. The indole nitrogen can also participate in coordination. nih.gov This allows for the formation of bidentate (N,S) or even tridentate (N,N,S) ligands. The resulting metal complexes could find applications in a wide range of catalytic reactions, such as cross-coupling, hydrogenation, and oxidation. The electronic properties of the indole ring can be tuned by adding substituents, which in turn influences the catalytic activity of the metal center. ugm.ac.id
Table of Potential Catalytic Applications:
| Catalysis Type | Role of this compound Derivative | Key Moieties for Catalysis | Example Reaction Types |
| Organocatalysis | Asymmetric catalyst | Primary Amino group, Indole N-H | Aldol reactions, Mannich reactions, Michael additions. nih.gov |
| Metal Catalysis | Multidentate ligand for transition metals | Thiol group (-SH), Amino group (-NH₂), Indole Nitrogen | Suzuki coupling, Heck reaction, C-H activation, Hydrogenation. |
Emerging Research Directions and Persistent Challenges in 6 Amino 1h Indole 3 Thiol Chemistry
Innovation in Sustainable and Atom-Economical Synthetic Pathways
The development of green and efficient synthetic routes to highly functionalized indoles is a primary focus in modern organic chemistry. For a molecule like 6-Amino-1H-indole-3-thiol, sustainable synthetic strategies are yet to be specifically reported. Future research would likely focus on multi-component reactions (MCRs) that construct the indole (B1671886) core in a single step from simple precursors, maximizing atom economy. frontiersin.org Another avenue for exploration is the late-stage functionalization of pre-existing indole rings, which avoids the need for lengthy de novo syntheses. researchgate.net Metal-free synthetic approaches are also highly desirable to reduce environmental impact.
Table 1: Potential Atom-Economical Synthetic Approaches for this compound
| Synthetic Strategy | Potential Precursors | Key Advantages |
| Multi-Component Reaction | Substituted anilines, a thiol-containing aldehyde/ketone, and a source of nitrogen | High efficiency, convergence, and atom economy. |
| C-H Functionalization | 6-Aminoindole (B160974) | Direct introduction of the thiol group at the C3 position. |
| Metal-Free Cyclization | Substituted nitroaromatics and alkynes | Avoids transition metal catalysts, often milder reaction conditions. |
Discovery of Unprecedented Reactivity and Transformations
The unique electronic properties conferred by both an electron-donating amino group at the 6-position and a nucleophilic thiol group at the 3-position suggest that this compound could exhibit novel reactivity. The thiol group can act as a nucleophile or be oxidized to form disulfide bonds, while the amino group can modulate the electron density of the indole ring system. Research in this area would aim to uncover new transformations, such as intramolecular cyclizations to form novel heterocyclic systems or its use as a unique building block in the synthesis of complex molecules. Thiol-mediated cascade reactions, for instance, have been shown to convert indoles into functionalized quinolines, hinting at the transformative potential of the thiol moiety. acs.org
Refinement of Predictive Models for Structure-Function Relationships Through Advanced Computational Methods
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules. For this compound, density functional theory (DFT) and other computational methods could be employed to:
Predict Reactivity: Calculate electron density maps and frontier molecular orbitals to predict the most likely sites for electrophilic and nucleophilic attack.
Model Biological Interactions: Simulate the docking of the molecule with various biological targets to predict potential therapeutic applications.
Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand how the molecule participates in chemical transformations.
Such computational studies would be invaluable in guiding synthetic efforts and in the rational design of new functional molecules based on the this compound scaffold.
Expansion of the Mechanistic Understanding of Biological Interactions (In Vitro)
Indole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The presence of both an amino and a thiol group in this compound suggests it could have interesting biological properties. In vitro studies would be essential to:
Screen for Biological Activity: Test the compound against a panel of cancer cell lines, bacteria, and fungi to identify potential therapeutic uses. mdpi.comnih.govnih.gov
Investigate Mechanism of Action: Once a biological activity is identified, further studies would be needed to understand how the molecule interacts with its biological target at a molecular level. Molecular docking studies could provide initial insights into these interactions. nih.gov
Explore Antioxidant Potential: The indole nucleus and thiol groups are known to have antioxidant properties. Investigating the radical scavenging activity of this compound would be a promising research direction.
Interdisciplinary Integration with Nanotechnology and Supramolecular Chemistry
The thiol group is particularly useful in nanotechnology as it can strongly bind to gold surfaces, allowing for the self-assembly of monolayers on nanoparticles and surfaces. mdpi.comresearchgate.net This opens up the possibility of using this compound to create functionalized nanomaterials. Potential applications include:
Biosensors: The indole moiety could act as a recognition element for specific biomolecules, while the thiol group anchors the molecule to a gold electrode.
Drug Delivery: The compound could be attached to gold nanoparticles for targeted drug delivery.
In supramolecular chemistry, the hydrogen bonding capabilities of the amino and indole N-H groups, along with the potential for disulfide bond formation, could be exploited to create novel self-assembling structures.
Identification of Novel Applications in Chemical Biology and Functional Materials
The unique combination of functional groups in this compound makes it an attractive candidate for applications in chemical biology and materials science. The thiol group can participate in "click" reactions, such as thiol-ene reactions, which are widely used for bioconjugation. frontiersin.org This would allow the molecule to be attached to proteins, peptides, or other biomolecules to probe their function.
In materials science, the ability of indoles to form conductive polymers and the cross-linking potential of the thiol group could be utilized to create novel functional materials with interesting electronic and optical properties. The development of carbon dots functionalized with thiol groups for photocatalysis highlights the potential for thiol-containing molecules in advanced materials. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
